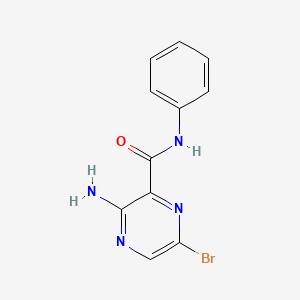

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide

Vue d'ensemble

Description

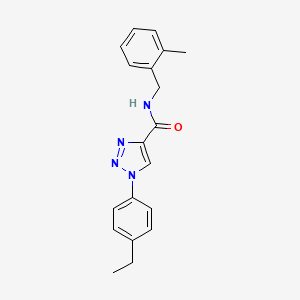

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is a chemical compound with the molecular formula C11H9BrN4O . It is used for research purposes.

Synthesis Analysis

The synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves a mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid, l,l’-carbonyldiimidazole, DIPEA, and DMAP combined in DMSO and stirred for 30 min. Aniline is then added and the resulting solution stirred at ambient temperature for 18 hours .Molecular Structure Analysis

The molecular structure of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring substituted with amino, bromo, and carboxamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide include a molecular weight of 293.119 Da, a monoisotopic mass of 291.995972 Da, and a chemical formula of C11H9BrN4O . It has a complexity of 165 and a topological polar surface area of 94.9 Ų .Applications De Recherche Scientifique

Synthesis of Pteridines and Pyrazines

- Pteridine and Pyrazine Derivatives : The compound 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide has been utilized in the synthesis of various pteridine and pyrazine derivatives. In a study, 2-aminopyrazine-3-carboxamide and its derivatives were converted into pteridin-4-one and its various derivatives through several methods, including heating with ortho esters, amides, acid anhydrides, and amidines. These methods highlight the versatility of pyrazine derivatives in synthesizing structurally diverse pteridines (Albert, 1979).

Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines

- Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines : Another study focused on synthesizing imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines from 3-amino-2-phenylpyrazole-4-carboxamide. These compounds were obtained through various reactions, including chloroacylation, nucleophilic substitution, and Mannich reactions. This study showcases the application of pyrazine derivatives in synthesizing complex heterocyclic compounds (El-Khawaga et al., 2009).

Synthesis of Systemic Fungicides

- Systemic Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized using N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide. This study demonstrates the potential of pyrazine derivatives in developing novel fungicides with high efficacy (Huppatz, 1985).

Anti-infective Evaluation

- Anti-infective Properties : A series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. This study highlights the application of pyrazine derivatives in the development of new antimicrobial agents (Zítko et al., 2018).

Enaminoketones Studies

- Enaminoketones and Pteridine Derivatives : N-substituted 3-amino-2-cyclohexen-1-ones were prepared, demonstrating the utility of pyrazine derivatives in the synthesis of enaminoketones and related pteridine compounds. This research expands the scope of pyrazine derivatives in synthesizing various biologically active molecules (Jirkovsky, 1974).

Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

- Pyrazolo[3,4-d]pyrimidine Ribonucleosides : The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity were explored. This study underscores the potential of pyrazine derivatives in the development of novel nucleoside analogues (Petrie et al., 1985).

Propriétés

IUPAC Name |

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCAMIUFQVHBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

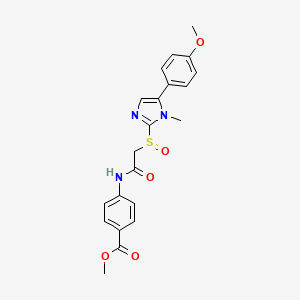

![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)

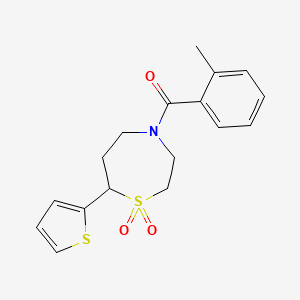

![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)

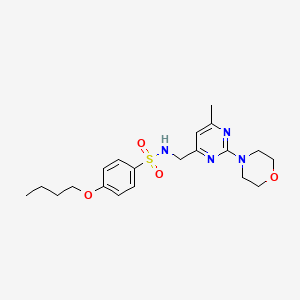

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)